N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound featuring a pyrrole and imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, cyano groups, and methylated pyrrole and imidazole rings. The synthetic route may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Imidazole Ring: This can be synthesized via the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The pyrrole and imidazole rings are then coupled using a thiol-based linker under conditions that promote the formation of the sulfanylacetamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: shares similarities with other pyrrole and imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H25N5OS |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5OS/c1-17-21(15-27)25(29-22(17)13-19-9-5-3-6-10-19)31-24(32)16-33-26-28-18(2)23(30-26)14-20-11-7-4-8-12-20/h3-12,29H,13-14,16H2,1-2H3,(H,28,30)(H,31,32) |
InChI Key |
JHIZXVPVOZRGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=C(N2)C)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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